2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol
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Overview
Description
2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with phenyl isothiocyanate, followed by cyclization with sodium hydroxide to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl triazoles.
Scientific Research Applications
2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes, inhibiting their activity. The phenol group can participate in hydrogen bonding, enhancing the compound’s binding affinity. Pathways involved may include inhibition of fungal cell wall synthesis or bacterial protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl)phenol
- 2-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol
- 2-(5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl)phenol
Uniqueness
2-(5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and binding affinity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13-16-14(18-17-13)11-3-1-2-4-12(11)19/h1-8,19H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXTEDSZWOHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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